Ethane plays a crucial role in the field of Cryo-EM, a technique used to visualize biological molecules, particularly large protein complexes, at near-atomic resolution []. This technique requires rapid freezing of the sample in a vitrified (glassy) state to preserve its native structure.
Ethane, in its liquid form at extremely low temperatures (around -150°C or colder), acts as a cryogen in this process []. A thin layer of the sample solution is rapidly plunged into the liquid ethane, causing it to freeze so quickly that water molecules don't have time to form ice crystals. This vitrification process minimizes damage to the sample's delicate structures, allowing for high-resolution imaging by the electron microscope [].
The advantages of using ethane compared to other cryogens include:
While primarily used in the industrial sector, ethane is also being explored as a potential feedstock for various commodity chemicals in scientific research. Here are two examples:
Ethane, with the chemical formula C₂H₆, is a colorless and odorless gaseous hydrocarbon belonging to the alkane series. It is the second simplest alkane after methane and consists of two carbon atoms connected by a single bond, with each carbon atom bonded to three hydrogen atoms. Ethane is primarily found in natural gas, where it constitutes a significant portion alongside methane. It also occurs in petroleum and as a by-product of oil refining and coal carbonization processes .
Ethane can be synthesized through various methods:
Ethane has several industrial applications:
Ethane shares similarities with other hydrocarbons but has distinct characteristics:
| Compound | Formula | Type | Key Features |
|---|---|---|---|
| Methane | CH₄ | Alkane | Simplest hydrocarbon; one carbon atom |
| Propane | C₃H₈ | Alkane | Three carbon atoms; used as fuel |
| Butane | C₄H₁₀ | Alkane | Four carbon atoms; used in lighters |
| Ethylene | C₂H₄ | Alkene | Contains a double bond; highly reactive |
| Acetylene | C₂H₂ | Alkyne | Contains a triple bond; very reactive |
Ethane's uniqueness lies in its saturated structure, making it less reactive than its unsaturated counterparts (ethylene and acetylene). Its role as a primary feedstock for ethylene production underscores its significance in the petrochemical industry while maintaining a relatively stable chemical profile compared to more reactive hydrocarbons .
Ethane (C₂H₆) is a saturated hydrocarbon with a tetrahedral geometry. Each carbon atom undergoes sp³ hybridization, forming four sigma (σ) bonds: one with the adjacent carbon atom and three with hydrogen atoms. The carbon-carbon (C–C) bond length measures 1.54 Å, while carbon-hydrogen (C–H) bonds are approximately 1.09 Å long. This single-bonded structure allows free rotation around the C–C axis, leading to staggered and eclipsed conformations. The staggered conformation is energetically favored due to reduced steric hindrance, with a rotational barrier of ~3 kcal/mol.
The bonding in ethane arises from the overlap of sp³ hybrid orbitals. Each carbon atom’s three sp³ orbitals form σ bonds with hydrogen atoms, while the fourth overlaps with the sp³ orbital of the neighboring carbon. This results in a symmetrical, nonpolar molecule with a bond angle of 109.5°, characteristic of tetrahedral geometry.
Ethane’s discovery traces back to Johann Joachim Becher in 1669, who observed its formation during ethanol dehydration. By the late 18th century, Joseph Priestley and Dutch chemists characterized its properties, noting its composition of carbon and hydrogen. Early synthesis methods included:
These methods laid the foundation for modern hydrocarbon synthesis, enabling large-scale ethane production from natural gas.
Ethane is a colorless, odorless gas under standard conditions (25°C, 1 atm). Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | -182.8°C | |
| Boiling Point | -89°C | |
| Density | 1.36 kg/m³ | |
| C–C Bond Dissociation Energy | 83–90 kcal/mol | |
| C–H Bond Dissociation Energy | 101 kcal/mol |
Ethane’s bond dissociation energies reflect its stability: the C–C bond requires 83–90 kcal/mol for homolytic cleavage, while C–H bonds demand ~101 kcal/mol. Its low solubility in water (6.2 mg/100 mL at 20°C) and flammability (lower explosive limit: 3% vol) underscore its role as a fuel and industrial feedstock.
In the gas phase, ethane exhibits ideal behavior, with a molar mass of 30.07 g/mol and a heat of combustion of -1560.7 kJ/mol. These properties make it critical in ethylene production via steam cracking.
Industrial-scale extraction of ethane from natural gas represents the primary commercial source of this hydrocarbon compound globally [1]. After methane, ethane constitutes the second-largest component of natural gas, with concentrations varying significantly across different gas fields from less than one percent to more than six percent by volume [9]. The United States ethane production reached a record three million barrels per day in May 2024, with production averaging 2.8 million barrels per day in the first half of 2024 [32] [38].
The most economically viable method for ethane separation from natural gas involves cryogenic distillation processes [8]. This technique exploits the difference in boiling points between methane and ethane, with ethane having a boiling point of negative 88.6 degrees Celsius compared to methane's lower boiling point [8]. The process begins with precooling the natural gas stream until it approaches the liquefaction point of ethane, followed by sudden expansion using a turbine to achieve temperatures of approximately negative 100 degrees Celsius [8].
Turboexpander-based processes have emerged as the predominant technology for achieving high ethane recovery rates exceeding 90 percent [8] [26]. These systems utilize the pressure differential between the feed gas supply pressure and the demethanizer overhead operating pressure as the driving force for self-chilling [27]. The turboexpander extracts work from the expanding gas while simultaneously reducing the temperature sufficiently to condense lighter components including a portion of the ethane content [27].
The cryogenic separation system employs multiple sequential rectification units, typically dephlegmator-type structures with aluminum core construction and internal vertical conduits formed through specialized metal shaping and brazing techniques [25]. These units operate under pressures ranging from 25 to 40 bar, with moderately low cryogenic temperatures employed in heat exchangers to refrigerate overhead streams and recover methane from primary liquid condensate [25].
Modern natural gas processing facilities incorporate sophisticated fractionation sections that receive compressed cracked gas at pressures of 464 to 551 pounds per square inch for further separation into different product streams [23]. The process utilizes various distillation column configurations including demethanizers, deethanizers, and depropanizers to achieve the desired product specifications [23].
Current industrial processes achieve ethane recovery rates exceeding 90 percent through optimized turboexpander configurations [16] [28]. The Texas Inland and New Mexico refining districts, encompassing the Permian Basin, account for 62 percent of United States ethane production during the first half of 2024, averaging 1.7 million barrels per day [32] [38]. The Appalachian Basin, primarily spanning Pennsylvania and West Virginia, contributes an additional 327,000 barrels per day, representing approximately 12 percent of total United States production [32].
Enhanced recovery processes have been developed to improve operational flexibility and efficiency. The Twin-reflux Absorption Process utilizes deethanizer overhead for refluxing during propane recovery and ethane reabsorption during ethane recovery modes [16]. The Sub-cooled Absorption Reflux Process addresses high carbon dioxide content scenarios while maintaining ethane recovery rates exceeding 90 percent [16].
| Parameter | Cryogenic Distillation | Turboexpander Process |
|---|---|---|
| Operating Temperature | -100°C | -85 to -100°C |
| Operating Pressure | 25-40 bar | 2.6-10 bar |
| Ethane Recovery Rate | >90% | 90-95% |
| Energy Efficiency | Moderate | High |
| Capital Cost | High | Moderate |
Ethane recovery from petroleum refining operations constitutes a significant secondary source of this hydrocarbon, obtained as a by-product of various refinery conversion processes [12]. During petroleum refining, ethane can be separated from petroleum gas, which represents a mixture of gaseous hydrocarbons produced during the processing of crude oil [9]. This separation occurs through multiple refinery operations including fluid catalytic cracking, thermal cracking, and distillation processes [29].
Fluid catalytic cracking units convert high-boiling point, high-molecular weight hydrocarbon fractions into lighter products including ethane-containing gas streams [29]. The process operates at temperatures of approximately 715 degrees Celsius in the regenerator section, where carbonaceous material deposited on the catalyst during cracking reactions is burned off with air [29]. The cracking mechanism involves the conversion of large hydrocarbons to carbocations, which undergo extensive rearrangements to produce smaller alkanes and alkenes including ethane [29].
The feedstock to fluid catalytic cracking typically consists of heavy gas oil with initial boiling points of 340 degrees Celsius or higher at atmospheric pressure [29]. During the cracking process, large hydrocarbon molecules undergo scission of carbon-to-carbon bonds, producing smaller straight-chain and branched-chain alkanes, including ethane as one of the lighter products [29]. The amount of catalyst circulating between the regenerator and reactor reaches approximately 5 kilograms per kilogram of feedstock [29].
Petroleum refining operations generate substantial quantities of gas streams containing ethane concentrations that vary depending on the specific refining processes employed [11]. These gas streams undergo separation through conventional distillation techniques adapted for handling multi-component hydrocarbon mixtures [14]. The three-stage refining process of separation, conversion, and treatment produces various petroleum cuts, with ethane appearing primarily in the lighter fractions [14].
During atmospheric distillation, crude oil is heated at the bottom of distillation columns at temperatures of 350 to 400 degrees Celsius, causing vaporization and subsequent separation based on molecular weight differences [14]. Ethane, being one of the lighter components, appears in the overhead gas fractions along with methane and other light hydrocarbons [14]. Secondary distillation processes under vacuum conditions further concentrate these lighter components for subsequent separation and purification [14].
Petroleum refining by-product recovery typically achieves ethane recovery rates of 70 to 85 percent, somewhat lower than dedicated natural gas processing facilities due to the more complex feed composition and operational constraints [11]. The recovery efficiency depends significantly on the specific refinery configuration, feed quality, and economic optimization strategies employed by individual facilities [12].
Modern refineries integrate ethane recovery operations with broader natural gas liquids recovery systems to maximize overall economic value [15]. The recovered ethane serves primarily as feedstock for ethylene production through steam cracking processes, where pure ethane feeds can achieve particularly high ethylene yields compared to mixed hydrocarbon feeds [15].
| Refinery Process | Operating Temperature | Ethane Content | Recovery Method |
|---|---|---|---|
| Fluid Catalytic Cracking | 500-700°C | 2-5% | Gas separation |
| Thermal Cracking | 800-850°C | 3-7% | Distillation |
| Hydrocracking | 350-450°C | 1-3% | Fractionation |
Laboratory synthesis of ethane employs several distinct chemical pathways that demonstrate fundamental organic chemistry principles while providing controlled methods for producing this hydrocarbon on smaller scales [17]. These synthetic routes include decarboxylation reactions, electrolytic methods, and organometallic coupling reactions, each offering unique advantages for specific research applications and educational purposes [22].
The Kolbe electrolysis represents one of the most historically significant laboratory methods for ethane synthesis, involving the electrolytic decarboxylation of carboxylic acid salts [42]. This process utilizes concentrated aqueous solutions of sodium or potassium acetate as the electrolyte, with ethane formation occurring at the anode through a radical mechanism [41] [43].
The electrochemical process begins with the oxidation of acetate ions at the anode, forming acetate radicals that subsequently lose carbon dioxide to generate methyl radicals [42]. Two methyl radicals then combine to form ethane according to the following sequence: acetate ion undergoes electron loss to form acetate radical, which decomposes to methyl radical and carbon dioxide, followed by radical coupling to produce ethane [42] [43].
At the cathode, water reduction occurs simultaneously, producing hydroxide ions and hydrogen gas [43]. The overall reaction can be represented as: two moles of sodium acetate plus two moles of water yield one mole of ethane, two moles of carbon dioxide, two moles of sodium hydroxide, and one mole of hydrogen gas [46]. This process demonstrates high selectivity for ethane formation when using acetate precursors [41].
The Wurtz reaction provides an alternative laboratory method for ethane synthesis through the coupling of alkyl halides using metallic sodium in anhydrous ether [44]. This organometallic reaction involves the treatment of methyl bromide or methyl iodide with sodium metal under strictly anhydrous conditions to prevent competing reactions [47].
The mechanism proceeds through the formation of alkyl-sodium intermediates, which subsequently undergo nucleophilic substitution to form carbon-carbon bonds [44]. Two moles of methyl halide react with two moles of sodium metal to produce one mole of ethane and two moles of sodium halide [47]. The reaction requires careful control of moisture and oxygen to prevent side reactions that could reduce yield and selectivity [44].
The Wurtz reaction demonstrates particular effectiveness with primary alkyl halides, though yields can vary depending on reaction conditions and substrate selection [44]. The process typically employs dry diethyl ether or tetrahydrofuran as the reaction medium to solubilize the organic components while maintaining the necessary anhydrous environment [44].
Decarboxylation reactions offer another established laboratory route to ethane synthesis through the thermal decomposition of carboxylic acid salts [17]. The method involves heating sodium propionate with soda lime, a mixture of sodium hydroxide and calcium oxide, at temperatures of approximately 300 degrees Celsius [17] [22].
The reaction mechanism involves the replacement of the carboxyl group with hydrogen, facilitated by the basic conditions provided by soda lime [17]. Calcium oxide serves as a catalyst to enhance the reaction rate and improve conversion efficiency [17]. The process yields ethane gas along with sodium carbonate as a by-product, with ethane collection typically accomplished through downward displacement of water [17].
This synthetic pathway demonstrates the principle of decarboxylative coupling while providing a reliable method for generating ethane under controlled laboratory conditions [22]. The reaction conditions can be optimized to maximize ethane yield while minimizing formation of unwanted by-products [17].
| Laboratory Method | Temperature | Pressure | Yield | Advantages |
|---|---|---|---|---|
| Kolbe Electrolysis | Room Temperature | Atmospheric | Variable | High selectivity |
| Wurtz Reaction | Room Temperature | Atmospheric | Moderate | Simple procedure |
| Decarboxylation | 300°C | Atmospheric | Good | Reliable method |
Additional laboratory methods for ethane synthesis include the reduction of organic compounds and specialized catalytic processes [19]. Ethane can be produced through the catalytic hydrogenation of ethylene using palladium catalysts, though this approach requires the availability of ethylene starting material [20]. Thermal cracking of larger hydrocarbons such as kerosene or petroleum wax can also yield ethane among other products, though with lower selectivity [17].
Modern laboratory techniques have explored electrochemical methods beyond traditional Kolbe electrolysis, including pulsed electrolysis approaches that can enhance product selectivity [45]. These advanced methods utilize alternating current waveforms to optimize the electrochemical environment for specific product formation [45].
Ethane thermal decomposition occurs across a wide spectrum of temperatures and pressures, with distinct mechanistic pathways dominating under different conditions. Industrial steam cracking operates at elevated temperatures of 800-850°C under pressures of 1-10 atmospheres, primarily yielding ethylene and hydrogen as major products [1] [2]. Laboratory pyrolysis studies conducted under low pressure conditions (0.4-600 mmHg) and moderate temperatures (550-640°C) reveal the formation of methane, ethylene, and hydrogen as predominant products [3] [4]. More comprehensive thermal decomposition investigations spanning 550-726°C at pressures of 40-600 mmHg demonstrate the production of methane, butane, and ethylene [5] [6].
The thermal decomposition of ethane proceeds through a radical chain mechanism initiated by homolytic bond cleavage. The primary initiation step involves the dissociation of the carbon-carbon bond to form two methyl radicals, as proposed by Küchler and Theile [3]. This reaction pathway is energetically favored over carbon-hydrogen bond cleavage due to the lower bond dissociation energy of the carbon-carbon bond (376 kJ mol⁻¹) compared to the carbon-hydrogen bond (420 kJ mol⁻¹) [7].
The rate of ethane dissociation exhibits first-order kinetics at higher pressures and lower temperatures, with an activation energy of 306 kJ mol⁻¹ under these conditions [3]. At elevated temperatures (640°C) and reduced pressures (approximately 60 mmHg), a transition to 3/2 order kinetics occurs, indicating a shift in the dominant reaction mechanism [3].
Following initiation, the thermal decomposition proceeds through a complex network of propagation reactions. Ethyl radicals formed through hydrogen abstraction from ethane by methyl radicals undergo subsequent decomposition with an activation energy of 137 kJ mol⁻¹ [5]. The order of ethyl radical decomposition with respect to ethane varies between 0.38 and 0.59, reflecting the complex pressure-dependent behavior of this reaction [5].
Secondary reactions become increasingly important at higher conversions, involving the formation of butane through ethyl radical combination and disproportionation. The ratio of methane to butane production provides insight into the relative rates of initiation and termination processes, with methane serving as a marker for the initiation reaction [5].
The influence of pressure on ethane pyrolysis kinetics demonstrates significant fall-off behavior, particularly for homolytic bond scissions and carbon-carbon bond cleavage reactions [8]. Under high-pressure conditions, the reaction predominantly follows first-order kinetics, while at reduced pressures, deviations from first-order behavior become apparent due to the transition from the high-pressure limit to the fall-off regime [9].
Shock tube studies conducted at extreme conditions (1200-1700 K, 1.7-2.5 atmospheres) reveal rapid thermal decomposition with residence times in the millisecond range to prevent complete degradation to carbon and hydrogen [10]. These investigations provide valuable data for understanding ethane pyrolysis under conditions relevant to combustion applications.
The complete combustion of ethane with oxygen proceeds according to the balanced chemical equation:
2C₂H₆ + 7O₂ → 4CO₂ + 6H₂O + Heat
This highly exothermic reaction releases substantial energy, with an enthalpy change of -157.92 kcal mol⁻¹ [11]. The combustion process involves complex radical chain mechanisms initiated by hydrogen abstraction reactions with the radical pool [12].
Ethane combustion proceeds through a hierarchical structure of radical reactions, with initial consumption occurring primarily through hydrogen abstraction by hydroxyl radicals, oxygen atoms, and hydrogen atoms [12]. The reaction with hydroxyl radicals represents the most significant consumption pathway due to its relatively low activation barrier of approximately 0.7 kcal mol⁻¹ [12].
The formation of ethyl radicals through hydrogen abstraction leads to the critical reaction with molecular oxygen:
C₂H₅ + O₂ → CH₃CH₂OO (ethylperoxy radical)
This reaction exhibits complex pressure-dependent behavior, with ethylperoxy radical formation dominating at high pressures and elevated temperatures [12]. The subsequent fate of the ethylperoxy radical determines the overall oxidation pathway, including potential branching to form chain-carrying radicals.
At intermediate temperatures (600-900 K) and elevated pressures (20-100 bar), ethane oxidation demonstrates distinct kinetic behavior characterized by negative temperature coefficient regions in some studies [12]. The reaction mechanism involves competition between chain branching and chain termination pathways, with the relative importance of these processes determining the overall reaction rate.
Flow reactor experiments conducted under these conditions reveal first-order dependence on ethane concentration and positive dependence on oxygen concentration [12]. The apparent activation energy for ethane consumption varies with temperature and pressure, reflecting the complex interplay between different reaction pathways.
Autoignition delay time measurements for ethane provide critical data for understanding combustion behavior under engine-relevant conditions. Studies spanning temperatures of 785-935 K and pressures of 7-15 atmospheres demonstrate the sensitivity of ignition delay to temperature, pressure, and equivalence ratio [12].
The ignition process involves a delicate balance between heat generation through exothermic reactions and heat loss to the surroundings. The critical temperature for autoignition depends on the residence time, pressure, and fuel-air mixture composition, with lean mixtures generally exhibiting longer ignition delays compared to stoichiometric or rich mixtures.
Catalytic ethane dehydrogenation represents a promising alternative to high-temperature steam cracking for ethylene production. Palladium-indium intermetallic nanoparticles supported on silica demonstrate exceptional performance, achieving nearly 100% ethylene selectivity at 600°C with an ethane conversion of 15% [13]. The intermetallic structure provides geometric isolation of palladium active sites, preventing unwanted side reactions while maintaining high catalytic activity.
The activation energy for non-oxidative ethane dehydrogenation typically ranges from 107-191 kJ mol⁻¹, depending on the catalyst composition and support material [14]. Gallium-aluminum oxide catalysts exhibit intermediate activation energies of 107-119 kJ mol⁻¹, with reaction orders on ethane ranging from 0.67 to 1.14 [14].
Oxidative dehydrogenation of ethane offers thermodynamic advantages over non-oxidative processes by coupling the endothermic dehydrogenation with exothermic oxidation reactions. Carbon dioxide serves as an effective mild oxidant, achieving ethylene selectivities of 80-85% while preventing overoxidation to carbon oxides [15] [16].
Chromium oxide catalysts supported on large-pore mesoporous silica demonstrate excellent performance in carbon dioxide-assisted ethane dehydrogenation, achieving 50.5% ethane conversion with 91.1% ethylene selectivity at 550°C [15]. The chromium species exist in multiple oxidation states (Cr³⁺, Cr⁶⁺, α-Cr₂O₃), with the Cr⁶⁺/Cr³⁺ ratio correlating with catalytic activity.
Water vapor addition to ethane oxidative dehydrogenation systems provides significant promotional effects on both activity and selectivity. Potassium tungstate catalysts supported on silica (K₂WO₄/SiO₂) demonstrate enhanced performance in the presence of water vapor, with mechanisms involving hydroxyl radical formation in the gas phase [17].
The water-induced promotional effect operates through the reaction of surface oxygen species with water molecules to generate hydroxyl radicals, which subsequently activate ethane molecules through gas-phase hydrogen abstraction. This dual surface-gas phase mechanism achieves ethylene selectivities approaching 96% while maintaining high ethane conversion rates [17].
Microwave heating offers unique advantages for ethane conversion by providing selective heating of metal active sites while maintaining lower bulk temperatures. Molybdenum-iron catalysts supported on ZSM-5 zeolite demonstrate superior performance under microwave irradiation compared to conventional thermal heating [18].
At equivalent ethane conversion levels, microwave-assisted processing operates at 375°C compared to 660°C required for conventional heating. The selective heating mechanism enhances ethylene formation rates while suppressing undesired aromatic formation, resulting in 38% ethylene selectivity compared to 11.5% under conventional heating conditions [18].
Photocatalytic oxidative dehydrogenation represents a frontier approach for low-temperature ethane conversion. Palladium-zinc intermetallic nanoparticles supported on zinc oxide achieve remarkable performance under ultraviolet irradiation, delivering ethylene production rates of 46.4 mmol g⁻¹ h⁻¹ with 92.6% selectivity at temperatures below 140°C [19].
Flammable